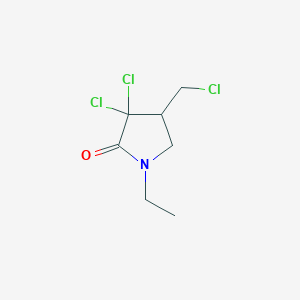
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is a synthetic organic compound with a unique structure characterized by the presence of multiple chlorine atoms and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidin-2-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective chlorination at the desired positions.
Industrial Production Methods
For industrial-scale production, a continuous flow microchannel reactor can be employed. This method involves the sequential and continuous feeding of reactants into different microchannel reactor modules, allowing for efficient and uniform production of the compound. The use of microchannel reactors enhances the production efficiency and product uniformity, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may have different properties and uses.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
科学研究应用
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
作用机制
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
相似化合物的比较
Similar Compounds
3,3-Dichloro-4-(chloromethyl)dihydro-2(3H)-furanone: This compound has a similar structure but with a furanone ring instead of a pyrrolidinone ring.
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the pyrrolidinone ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.
属性
CAS 编号 |
61213-09-0 |
|---|---|
分子式 |
C7H10Cl3NO |
分子量 |
230.5 g/mol |
IUPAC 名称 |
3,3-dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H10Cl3NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3 |
InChI 键 |
NHANGIFXYRKPNC-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C(C1=O)(Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


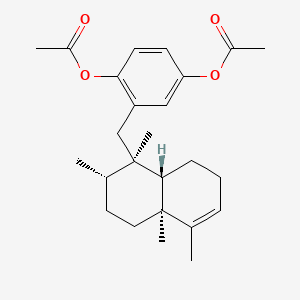
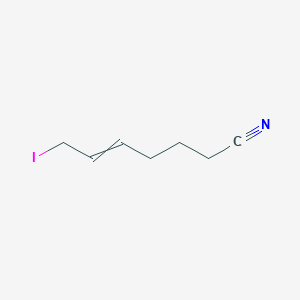

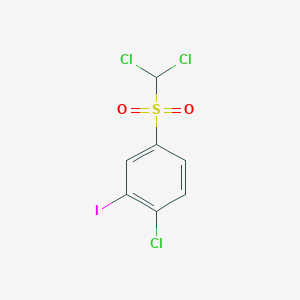
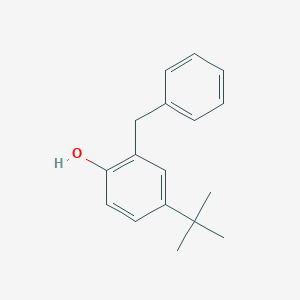

![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)

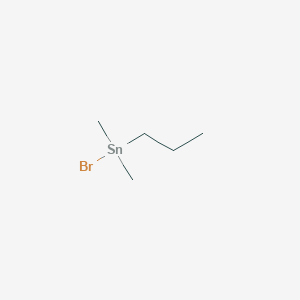
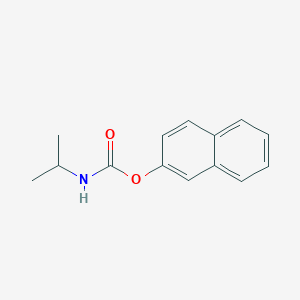
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
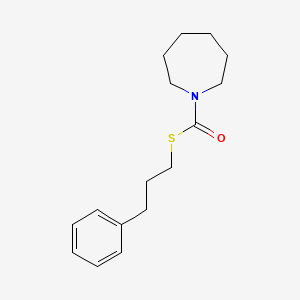
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
